
2'-Formyl(1,1'-biphenyl)-4-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Formyl(1,1’-biphenyl)-4-acetic acid is an organic compound with the molecular formula C14H10O3 It is a derivative of biphenyl, featuring a formyl group at the 2’ position and an acetic acid group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Formyl(1,1’-biphenyl)-4-acetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the use of boronic esters, which can be selectively functionalized to introduce the formyl and acetic acid groups .
Industrial Production Methods
Industrial production of 2’-Formyl(1,1’-biphenyl)-4-acetic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2’-Formyl(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed
Oxidation: 2’-Carboxy(1,1’-biphenyl)-4-acetic acid
Reduction: 2’-Hydroxymethyl(1,1’-biphenyl)-4-acetic acid
Substitution: Various substituted biphenyl derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
2’-Formyl(1,1’-biphenyl)-4-acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2’-Formyl(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2’-Formyl(1,1’-biphenyl)-4-acetic acid can be compared with other similar compounds, such as:
2’-Formyl(1,1’-biphenyl)-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2 position instead of the 4 position.
4’-Formyl(1,1’-biphenyl)-4-carboxylic acid: Features a formyl group at the 4’ position and a carboxylic acid group at the 4 position.
3’-Chloro(1,1’-biphenyl)-2-carboxylic acid: Contains a chloro substituent at the 3’ position and a carboxylic acid group at the 2 position.
These compounds share structural similarities but differ in the position and nature of their functional groups, which can influence their reactivity and applications.
Propiedades
Número CAS |
91197-50-1 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
2-[4-(2-formylphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H12O3/c16-10-13-3-1-2-4-14(13)12-7-5-11(6-8-12)9-15(17)18/h1-8,10H,9H2,(H,17,18) |
Clave InChI |
ASRJPOINUBQHCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


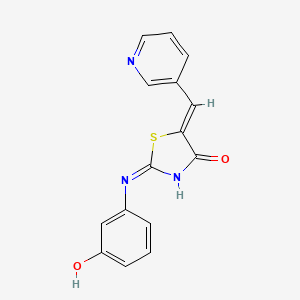
![4-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12123601.png)

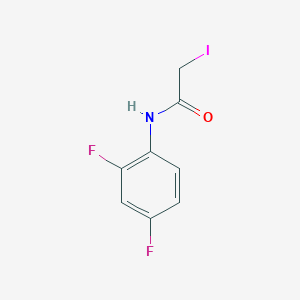

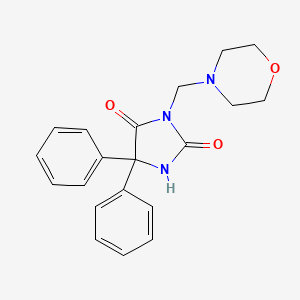
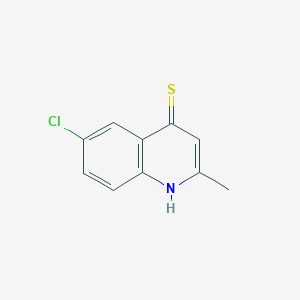
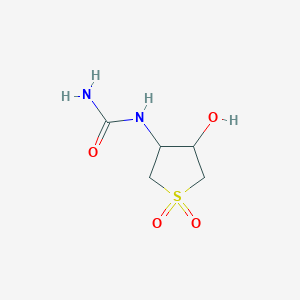
![3-[2-(Morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid](/img/structure/B12123638.png)
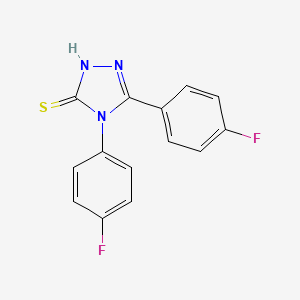
![4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12123653.png)

![4(5H)-Thiazolone, 2-[(2-fluorophenyl)amino]-](/img/structure/B12123667.png)

